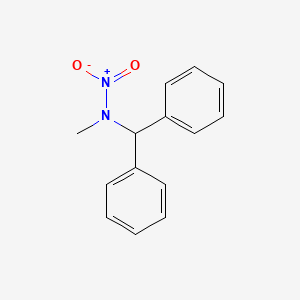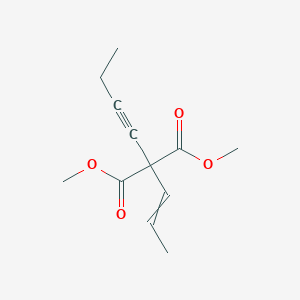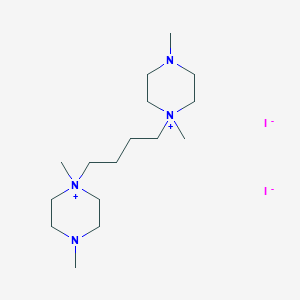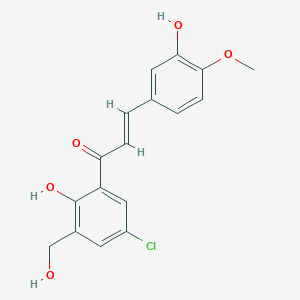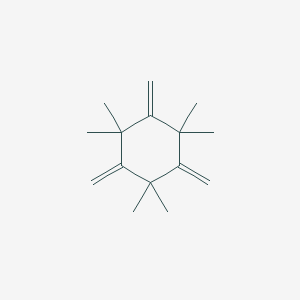
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane is a complex organic compound with a unique structure characterized by multiple methyl groups attached to a cyclohexane ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives with methylating agents under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the addition of methyl groups to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups allow it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,2,3,4,5,6-Hexamethylcyclohexane
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Uniqueness
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane stands out due to its unique structure with multiple methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
103495-77-8 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,1,3,3,5,5-hexamethyl-2,4,6-trimethylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-3H2,4-9H3 |
InChI-Schlüssel |
IRJXZDNRYANEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)C(C(=C)C(C1=C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



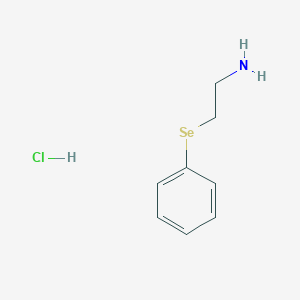
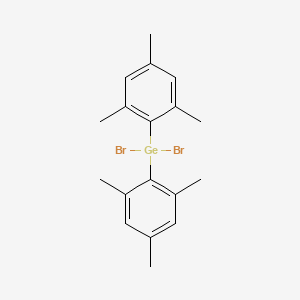
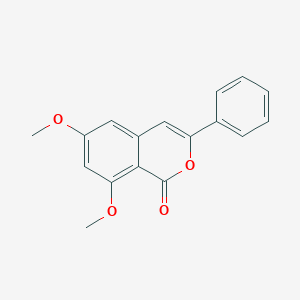
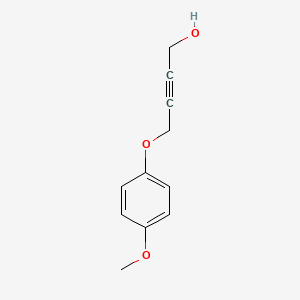
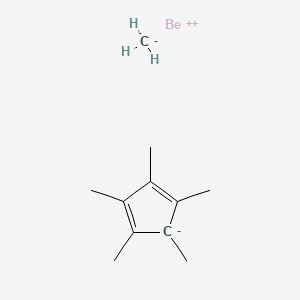
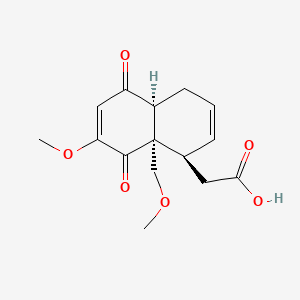
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
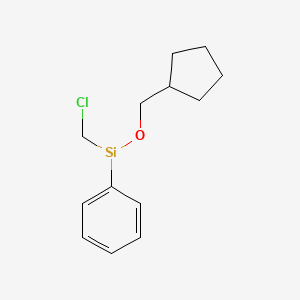
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
